Nebularine cep

RNA catalysis hammerhead ribozyme structure–function probing

RNA researchers requiring site-specific N⁶-amino group deletion face a gap: adenosine CEP retains the amino donor, inosine CEP adds a confounding C6 carbonyl, and 2-aminopurine CEP introduces gain-of-function fluorescence. Nebularine CEP (CAS 151132-95-5) is the sole phosphoramidite that cleanly excises the exocyclic amino group without compensatory H-bonding functionality. • Enables unambiguous structure-function dissection: position-dependent k_cat/K_M effects (unchanged to 60-fold reduction) documented in hammerhead ribozymes • Compatible with solid-phase RNA synthesis; 2′-O-TBDMS and 5′-O-DMT protected • BenchChem supplies ≥98% HPLC purity; available from stock with global shipping

Molecular Formula C46H61N6O7PSi
Molecular Weight 869.1 g/mol
Cat. No. B12074835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNebularine cep
Molecular FormulaC46H61N6O7PSi
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3
InChIKeyPPQDUERYNRWJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nebularine CEP for RNA Oligonucleotide Synthesis


Nebularine CEP (2′-O-tert-Butyldimethylsilyl-5′-O-DMT-nebularine 3′-CE phosphoramidite; CAS 151132-95-5; MW 869.07; C₄₆H₆₁N₆O₇PSi) is a protected phosphoramidite building block for solid-phase RNA oligonucleotide synthesis that delivers a purine riboside (nebularine) base residue . Unlike adenosine, the nebularine base lacks the exocyclic N⁶-amino group, deleting a single hydrogen-bond donor while preserving the purine ring stacking surface . This controlled structural perturbation enables site-specific incorporation of a base with an altered hydrogen-bonding scheme into synthetic RNA, making it a definitive chemical probe for dissecting the contribution of individual exocyclic amino groups to RNA structure, folding, and catalysis [1].

Workflow Solid-phase RNA oligonucleotide synthesis
Modification Selective N⁶-amino group deletion without compensatory hydrogen-bonding functionality
Application Residue-level hydrogen-bonding probe for RNA structure–function studies

Nebularine CEP vs. Other Purine Phosphoramidites


Nebularine occupies a narrow and mechanistically distinct niche among purine phosphoramidites that cannot be fulfilled by adenosine CEP, inosine CEP, or 2-aminopurine CEP. Adenosine CEP retains the N⁶-amino hydrogen-bond donor, precluding its use as an amino-group deletion probe . Inosine CEP, while also lacking the N⁶-amino group, introduces a C6 carbonyl that adds a hydrogen-bond acceptor absent in both adenosine and nebularine, fundamentally altering its pairing profile (I·C > I·A > I·T ≈ I·G) [1]. 2-Aminopurine riboside CEP adds a fluorescent label and retains the exocyclic amino group at C2 rather than deleting at C6, producing a gain-of-function rather than loss-of-function perturbation . Nebularine CEP is the only commercially available phosphoramidite that cleanly excises the N⁶-amino group without introducing compensatory hydrogen-bonding functionality, enabling unambiguous interpretation of amino-group contributions to RNA structure–function relationships [2].

Adenosine CEP
Retains N⁶-amino hydrogen-bond donor; may limit amino-group deletion studies and probe specificity
Inosine CEP
Adds C6 carbonyl acceptor, shifting pairing hierarchy toward C-bias and introducing confounding functionality
2-Aminopurine CEP
Introduces fluorescence and retains exocyclic amino group, producing a gain-of-function signal that cannot serve as loss-of-function control

Nebularine Evidence Across Key Assay Dimensions


Hammerhead Ribozyme: Residue-Specific N⁶-Amino Group Roles

In a direct head-to-head comparison, single conserved adenosine residues (A13, A14, A15) in the hammerhead ribozyme substrate were individually replaced by nebularine (purine riboside, P), and trans-cleavage rates were measured against the native (all-adenosine) complex [1]. Substitution at position A14 produced cleavage rates and k_cat/K_M values (15-fold reduction) that were relatively unchanged from native, demonstrating that the N⁶-amino group at this position is dispensable for catalysis [1]. In contrast, A13P and A15P substitutions reduced cleavage rates 6–8-fold under stoichiometric conditions, with k_cat/K_M reductions of 25-fold and 60-fold respectively, indicating that the N⁶-amino groups at A13 and A15 contribute significantly to transition-state stabilization [1]. This position-dependent differential—from no functional consequence (A14) to critical contribution (A15)—is uniquely resolvable with nebularine and cannot be obtained using adenosine, inosine, or 2-aminopurine substitutions [2].

A15 N⁶-amino contribution
Head-to-head
60-fold reduction
Supports residue-level catalytic mapping
k_cat/K_M vs native complex; A14P retained, A13P 25-fold, A15P 60-fold
RNA catalysis hammerhead ribozyme structure–function probing hydrogen bonding

ADA Inhibition: Nebularine Compared with Deazaadenosine Analogs

Nebularine acts as a competitive inhibitor of adenosine deaminase (ADA) with Ki = 16 µM [1]. By cross-study comparison, 1-deazaadenosine is a 24-fold more potent ADA inhibitor (Ki = 0.66 µM) [2], while the mechanism-based derivative 2-deoxy isonebularine achieves ~5000-fold tighter binding (IC₅₀ = 16 nM) relative to nebularine [3]. However, nebularine's moderate potency belies a mechanistically unique property: it undergoes enzyme-catalyzed hydration at the ADA active site to form 6-hydroxy-1,6-dihydropurine ribonucleoside, generating an inhibitory complex that captures much of the binding affinity expected of an ideal transition-state analogue [4]. This hydration-dependent mechanism is absent in 1-deazaadenosine and is exploited in the design of isonebularine, making nebularine the essential mechanistic baseline compound for ADA inhibitor discovery programs [3].

ADA Inhibition Ki
Cross-study
16 µM
Mechanistic baseline for inhibitor design
1-deazaadenosine Ki 0.66 µM; isonebularine IC₅₀ 16 nM
adenosine deaminase enzyme inhibition purine metabolism inhibitor design

HSV-1 Antiviral Activity: Nebularine vs. Acyclovir

Nebularine reduces herpes simplex virus type 1 (HSV-1) viral plaque formation in Vero cells with IC₅₀ = 0.6 µM [1]. By cross-study comparison with the clinical standard acyclovir, which exhibits IC₅₀ values ranging from approximately 0.85 µM to 1.73 µM in Vero cell plaque reduction assays [2], nebularine demonstrates comparable to moderately superior in vitro antiviral potency. Unlike acyclovir, which requires viral thymidine kinase-mediated phosphorylation for activation, nebularine's antiviral mechanism is linked to its activity as a purine nucleoside antimetabolite that broadly inhibits DNA synthesis [1], suggesting a distinct and potentially complementary antiviral mechanism less susceptible to thymidine kinase-mediated resistance.

HSV-1 plaque reduction IC₅₀
Cross-study
0.6 µM
Supports antiviral screening context
Acyclovir range 0.85–1.73 µM in Vero cells
antiviral HSV-1 plaque reduction assay nucleoside analog

P388 Leukemia Antitumor Activity: Nebularine vs. Zebularine

In the murine P388 leukemia model, nebularine (purine riboside, compound 2) produced 60% increase in life span (ILS) when administered intraperitoneally, compared to zebularine (2(1H)-pyrimidinone riboside, compound 1b) which yielded 50% ILS [1]. This comparable efficacy positions nebularine as a useful cross-chemotype comparator in purine vs pyrimidine nucleoside antitumor screening. The 5-fluoro analogue of zebularine (compound 6b) exhibited approximately 100-fold greater potency than both parent compounds, highlighting that the unsubstituted purine riboside scaffold (nebularine) and the unsubstituted pyrimidinone riboside scaffold (zebularine) define the basal activity floor from which potency-optimized derivatives emerge [1].

P388 leukemia ILS
Cross-study
60% ILS
Baseline antitumor activity comparator
Zebularine 50% ILS; 5-F-zebularine ~100× more potent
antitumor P388 leukemia nucleoside analog in vivo efficacy

Degenerate Base Pairing: Nebularine T-Bias vs. Inosine C-Bias

Nebularine functions as a degenerate base capable of pairing with all four natural DNA/RNA nucleobases, but with unequal affinity and a preference for pairing with thymine (T), mimicking adenine-like template characteristics [1][2]. In contrast, inosine, the most commonly used degenerate base phosphoramidite, exhibits a distinct pairing hierarchy: I·C > I·A > I·T ≈ I·G > I·I [3]. This differential pairing preference means nebularine and inosine are not interchangeable: nebularine is preferred when adenine-like degenerate pairing (T/U bias) is desired, while inosine is preferred when cytosine-biased degeneracy is required [3]. In vivo and in vitro DNA replication experiments confirmed that nebularine templates preferentially for thymine incorporation, consistent with adenine mimicry rather than universal base behavior [2].

Degenerate pairing
Class-level
T-bias (adenine mimicry)
Distinct from inosine C-bias
In vivo replication: exclusive T incorporation; inosine: I·C > I·A > I·T ≈ I·G
degenerate primers universal base base pairing oligonucleotide design

Anti-Schistosomal Toxicity: Nebularine Combined with NBMPR-P

In S. mansoni-infected mice, coadministration of nebularine with the nucleoside transport inhibitor nitrobenzylthioinosine 5′-monophosphate (NBMPR-P) or dilazep produced high toxicity to the parasite without harming the host [1]. This selective toxicity profile matched that of tubercidin (7-deazaadenosine) combined with the same transport inhibitors, with both combinations causing marked reductions in worm pairing and drastic decreases in egg counts in liver and small intestine, with all recovered eggs dead [1]. By comparison, 9-deazaadenosine + NBMPR-P was not effective against the parasite, and toyocamycin caused delayed mortality that could not be prevented by NBMPR-P coadministration, highlighting nebularine's specific suitability for transport inhibitor-based combination regimens among adenosine analogues [1].

Anti-schistosomal selectivity
Cross-study
Host-safe parasite killing
Supports nucleoside transporter probe studies
NBMPR-P/dilazep combination; only tubercidin shared profile
schistosomiasis nucleoside transport inhibitor combination therapy parasite selectivity

Nebularine CEP Key Application Scenarios


RNA Structure-Function Probing of Exocyclic Amino Groups

Nebularine CEP is the definitive phosphoramidite for site-specific adenosine-to-nebularine substitution experiments in synthetic RNA. The position-dependent differential cleavage rates documented in hammerhead ribozymes (A14P: catalytic efficiency retained; A13P/A15P: 25–60-fold k_cat/K_M reduction) [1] demonstrate that nebularine incorporation can cleanly dissect which specific adenosine exocyclic amino groups are essential for RNA function. This approach has been extended to GNRA tetraloop structural studies, TadA–tRNA cocrystal structure determination at 2.0 Å resolution (where nebularine serves as a non-hydrolyzable adenosine analog at the wobble position) [2], and hairpin ribozyme functional group analysis [3]. Procurement rationale: no other single phosphoramidite enables N⁶-amino group deletion without introducing confounding hydrogen-bonding functionality.

Adenosine Deaminase (ADA) Inhibitor Discovery and Mechanistic Enzymology

Nebularine's Ki = 16 µM against ADA and its unique active-site hydration to form a transition-state analogue inhibitory complex [1] make it the indispensable mechanistic baseline for ADA inhibitor SAR programs. The 5000-fold affinity gain achieved by the mechanism-based derivative isonebularine (IC₅₀ = 16 nM) was designed directly from the nebularine hydration mechanism [2]. Research groups developing next-generation ADA inhibitors for cancer, inflammation, or combined immunodeficiency require nebularine as both a control compound and a starting scaffold for structure-based design. Procurement rationale: nebularine is the mechanistic key that unlocks the transition-state landscape exploited by all high-affinity ADA inhibitors.

Degenerate Oligonucleotide Design with Adenine Bias

For degenerate PCR primer design where adenine-like degenerate pairing (T/U preference) is desired at wobble positions, Nebularine CEP (or 2′-Deoxynebularine CEP for DNA applications) provides a pairing profile distinct from inosine [1]. The documented template characteristics of nebularine as an adenine mimic in both in vivo replication (M13 ssDNA in E. coli) and in vitro elongation (Klenow fragment) [2] support its use in applications requiring biased degeneracy rather than the C-biased degeneracy of inosine [1]. Procurement rationale: when inosine-based degenerate primers yield insufficient specificity due to C-bias, nebularine substitution shifts the degeneracy profile toward A/T-rich target sequences.

Antiparasitic Nucleoside Transporter Probe Synthesis

Nebularine's demonstrated selective anti-schistosomal toxicity in combination with nucleoside transport inhibitors (NBMPR-P/dilazep) [1], coupled with its moderate binding affinity to Toxoplasma gondii adenosine kinase (AppKi = 170 µM) [2], establishes nebularine-modified oligonucleotides as valuable probes for studying purine salvage and nucleoside transport mechanisms in parasitic protozoa. The synthesis of nebularine-containing RNA probes via Nebularine CEP enables investigation of parasite-specific nucleoside transporter–substrate interactions that underlie the selective toxicity window exploited by NBMPR-P combination therapy [1]. Procurement rationale: Nebularine CEP is the key building block for generating RNA probes to dissect purine salvage pathway vulnerabilities in neglected tropical disease parasites.

Application
Selection Property
Validation Focus
RNA Structure–Function Probing
Selective N⁶-amino deletion without confounding functionality
Residue-level catalytic contribution mapping
ADA Inhibitor Discovery & Mechanistic Studies
Reported active-site hydration mechanism
Transition-state analogue binding studies
Degenerate Oligonucleotide Design (A-bias)
Adenine-biased degenerate pairing
Primer specificity for A/T-rich targets
Antiparasitic Nucleoside Transporter Probes
Nucleoside transport inhibitor synergy
Purine salvage pathway probing
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